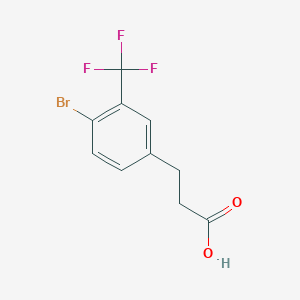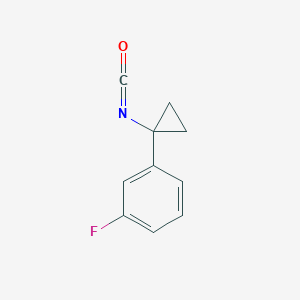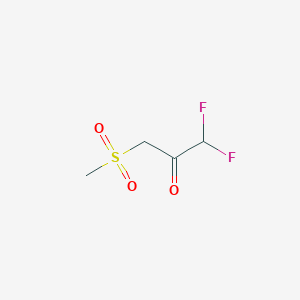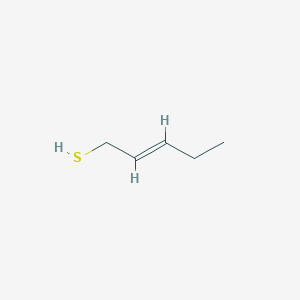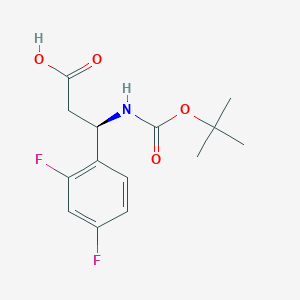![molecular formula C14H13BO3 B13536628 4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)
4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of boron in the structure imparts unique reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Core: The benzoxaborole core can be synthesized through a cyclization reaction involving a boronic acid derivative and an appropriate ortho-substituted phenol. This reaction often requires a catalyst such as palladium and is carried out under inert conditions to prevent oxidation.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzoxaborole core with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and bases are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide and potassium carbonate in anhydrous conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoxaboroles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antifungal agent.
Materials Science: The unique properties of boron-containing compounds make them useful in the development of new materials with enhanced mechanical and thermal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol can be compared with other benzoxaborole derivatives:
These compounds highlight the versatility and potential of benzoxaboroles in various therapeutic applications.
Eigenschaften
Molekularformel |
C14H13BO3 |
|---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
1-hydroxy-4-phenylmethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO3/c16-15-13-7-4-8-14(12(13)10-18-15)17-9-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
InChI-Schlüssel |
JTECIQPWBALENV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C(=CC=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)

